molecular formula C16H15NO2S2 B2445817 N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide CAS No. 2034555-14-9

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2445817
CAS No.: 2034555-14-9
M. Wt: 317.42
InChI Key: FYDQYAUDKKDWJQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a benzo[b]thiophene core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and benzo[b]thiophene rings in its structure contributes to its unique chemical properties and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[b]thiophene core, followed by functionalization to introduce the carboxamide group. The thiophene ring is then attached through a series of condensation reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene or benzo[b]thiophene rings .

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide is unique due to the combination of its benzo[b]thiophene core with additional functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c1-16(19,14-7-4-8-20-14)10-17-15(18)13-9-11-5-2-3-6-12(11)21-13/h2-9,19H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDQYAUDKKDWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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